2-(Methylthio)quinoline
Overview
Description
2-(Methylthio)quinoline is an organic compound belonging to the quinoline family This compound is known for its unique structure, incorporating a methylthio group (-SCH₃) attached to the second position of the quinoline ring
Mechanism of Action
Target of Action
Quinoline derivatives have been reported as potential antitumor agents , suggesting that they may target cancer cells or associated proteins
Mode of Action
The exact mode of action of 2-(Methylthio)quinoline is currently unknown. Quinoline derivatives have been shown to inhibit tumor growth through various mechanisms, such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness . It’s plausible that this compound may exhibit similar interactions with its targets, but this needs to be confirmed with further studies.
Biochemical Pathways
Quinoline derivatives have been associated with a wide range of biological activities, including anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities
Result of Action
Given the broad spectrum of biological activities associated with quinoline derivatives , it’s plausible that this compound may exert a variety of molecular and cellular effects
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the action of chemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiolation of Quinaldine: : Quinaldine (2-methylquinoline) can be thiolated using sulfenyl chlorides or other sulfur donors to introduce the methylthio group at the second position.
Substitution Reaction: : 2-Chloroquinoline can undergo a nucleophilic substitution reaction with methanethiol to produce 2-(Methylthio)quinoline. This method often involves base catalysts and solvents like dimethylformamide.
Oxidation of Methylaniline Derivatives: : Methylated aniline derivatives can be oxidized, followed by nucleophilic addition of thiol compounds to achieve the desired product.
Industrial Production Methods
Industrial methods typically use scalable chemical reactions such as those mentioned above, optimizing for yield and purity. Continuous flow reactors and high-efficiency purification techniques ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : 2-(Methylthio)quinoline can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: : Reduction reactions can remove the methylthio group or reduce the quinoline ring system.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at positions on the quinoline ring.
Condensation: : The compound can participate in condensation reactions with aldehydes or ketones, forming various derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, peracids
Reduction: : Hydrogenation catalysts, hydrides
Substitution: : Halides, strong bases, nucleophiles
Condensation: : Aldehydes, ketones, acidic or basic catalysts
Major Products Formed
Oxidation: : Quinoline sulfoxides, sulfones
Reduction: : Reduced quinoline derivatives
Substitution: : Varied substituted quinolines
Condensation: : Extended ring systems or side-chain-modified quinolines
Scientific Research Applications
Chemistry
Catalysts: : Acts as a ligand in metal complexes for catalysis.
Synthesis Intermediates: : Used in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: : Shows potential in inhibiting microbial growth.
Enzyme Inhibitors: : Investigated for its role in enzyme inhibition and potential therapeutic applications.
Medicine
Pharmacology: : Studied for its therapeutic potential in treating infections and certain cancers.
Diagnostic Tools: : Used in molecular probes and markers for medical imaging.
Industry
Dyes and Pigments: : Used in the synthesis of specialty dyes.
Agriculture: : Component in some agrochemical formulations.
Comparison with Similar Compounds
2-(Methylthio)quinoline shares structural similarities with other substituted quinolines, such as:
2-Aminoquinoline: : Known for its uses in medicinal chemistry.
2-Chloroquinoline: : Precursor in synthetic chemistry.
2-Methoxyquinoline: : Differing by an oxygen-containing group, influencing its reactivity and applications.
Uniqueness: : The presence of the methylthio group in this compound imparts unique electronic and steric properties, affecting its reactivity and interaction with biological systems. This uniqueness makes it valuable in niche research applications and specific industrial uses.
List of Similar Compounds
2-Aminoquinoline
2-Chloroquinoline
2-Methoxyquinoline
2-Methylquinoline
Hope that was comprehensive! This compound seems to straddle quite a few fascinating fields. Anything else you’d like to dive deeper into?
Properties
IUPAC Name |
2-methylsulfanylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINCMKJQHKDMPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295277 | |
Record name | quinoline, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40279-26-3 | |
Record name | NSC100930 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | quinoline, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to 2-(methylthio)quinolines?
A1: Several synthetic routes have been explored for the preparation of 2-(methylthio)quinolines and their derivatives. One common approach involves the acid-induced cyclocondensation of anilines or aromatic diamines with 3-bis(methylthio)acrolein. [] This method, a modified Skraup quinoline synthesis, provides a convenient and highly regioselective route to these compounds. [] Another method utilizes the triflic acid-mediated N-heteroannulation of α-functionalized-β-anilino-β-(methylthio)acrylonitriles. [] Notably, the presence of the β-methylthio group in the acrylonitriles is crucial for this reaction to proceed. []
Q2: Can the 2-(methylthio) group be further modified for the synthesis of other quinoline derivatives?
A2: Yes, the 2-(methylthio) functionality serves as a versatile precursor for further structural diversification. Studies have shown that the 2-(methylthio) group can be readily dethiomethylated or substituted with various nitrogen and carbon nucleophiles, leading to a diverse range of 2-substituted quinoline derivatives. []
Q3: Have any biological activities been reported for 2-(methylthio)quinoline derivatives?
A3: Research suggests that some this compound derivatives exhibit promising antiviral activity. For instance, a study involving methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and its derivatives revealed their potential as inhibitors of Hepatitis B Virus (HBV) replication. [] Molecular docking simulations supported these findings, suggesting strong interactions with the target protein. [] Furthermore, in vitro experiments confirmed the potent inhibitory effects of these compounds on HBV replication at a 10 µM concentration. []
Q4: What computational chemistry techniques have been employed to study this compound derivatives?
A4: In the context of investigating potential HBV inhibitors, quantum chemical calculations were performed on the anion of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate to analyze its geometry and electron structure. [] Molecular docking simulations were also conducted to assess the binding affinities and interactions of these compounds with the target protein involved in HBV replication. [] These computational approaches offer valuable insights into the structure-activity relationships and potential mechanisms of action for these compounds.
Q5: Can 2-(methylthio)quinolines be used to synthesize fused heterocyclic systems?
A5: Absolutely. One notable example is the application of iodocyclization reactions. 3-Alkynyl-2-(methylthio)quinolines can undergo regioselective iodocyclization, ultimately leading to the formation of thieno[2,3-b]quinoline derivatives. [] This methodology offers a novel synthetic pathway for constructing quinoline-fused heterocycles, which are valuable scaffolds in medicinal chemistry and materials science.
Q6: Are there any known applications of 2-(methylthio)quinolines in materials science?
A6: While biological applications are prominent in the research, 2-(methylthio)quinolines have also shown promise in materials science, specifically in the field of dye-sensitized solar cells (DSSCs). Researchers have explored 5,6,7-trimethoxy-2-(methylthio)quinoline derivatives with various anchoring groups for their potential use in DSSCs. [] This highlights the versatility of this scaffold for developing new materials with tailored optoelectronic properties.
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